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Compound of Interest

Compound Name: Methocinnamox

Cat. No.: B1462759

Foreword: This document provides a comprehensive technical overview of the pharmacological
properties of Methocinnamox (MCAM), a novel opioid receptor antagonist. It is intended for
researchers, scientists, and drug development professionals interested in the detailed
molecular interactions, physiological effects, and experimental validation of this compound. All
data is presented to facilitate in-depth understanding and further investigation into its
therapeutic potential.

Executive Summary

Methocinnamox (MCAM) is a potent and long-acting opioid receptor antagonist with a unique
pharmacological profile. It acts as a pseudo-irreversible, non-competitive antagonist at the p-
opioid receptor (MOR) and a competitive antagonist at the k-opioid (KOR) and d-opioid (DOR)
receptors.[1] This dual mechanism of action, particularly its functionally irreversible antagonism
at the MOR, results in a remarkably prolonged duration of action, lasting for weeks to months
after a single administration, despite a short plasma half-life.[1] MCAM has demonstrated
efficacy in preclinical models for blocking the effects of potent opioids like fentanyl and heroin,
suggesting its potential as a long-acting treatment for opioid use disorder and for the
prevention of opioid overdose.[2][3]

Chemical and Physical Properties
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Methocinnamox is a cinnamoylamidomorphinan derivative, structurally related to

buprenorphine.[1]

Property Value
(E)-N-[(4R,4aS,7aR,12bR)-3-
(Cyclopropylmethyl)-9-hydroxy-7-oxo-
IUPAC Name 2,4,5,6,7a,13-hexahydro-1H-4,12-

methanobenzofuro[3,2-elisoquinolin-4a-yl]-3-(4-

methylphenyl)prop-2-enamide

Molecular Formula

C30H32N204

Molar Mass 484.596 g-mol—1

PubChem CID 46877713

CAS Number 117339-76-1
Pharmacodynamics

The pharmacodynamic profile of MCAM is characterized by its distinct interactions with the

three major opioid receptor subtypes.

Receptor Binding Affinity

MCAM exhibits high affinity for all three opioid receptors, with a preference for the p-opioid

receptor.[1]

Receptor Subtype Ki (nM)
p-Opioid Receptor (MOR) 0.6
0-Opioid Receptor (DOR) 2.2
K-Opioid Receptor (KOR) 4.9

Data from radioligand binding assays in mouse cortical homogenates.[1]
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Functional Activity

MCAM's functional activity differs significantly between the p-opioid receptor and the k- and o-

opioid receptors.

Receptor

Functional Activity

Mechanism

p-Opioid Receptor (MOR)

Pseudo-irreversible, Non-

competitive Antagonist

Binds to the orthosteric site
with extremely slow
dissociation, effectively
rendering the receptor inactive
for an extended period.[1] Also
acts as an allosteric modulator

at a distinct site.[1]

K-Opioid Receptor (KOR)

Competitive Antagonist

Reversibly binds to the
receptor, competing with

agonists.

0-Opioid Receptor (DOR)

Competitive Antagonist

Reversibly binds to the
receptor, competing with

agonists.

In functional assays, MCAM demonstrates insurmountable antagonism at the p-opioid receptor.

For example, in HEK cells expressing the human p-opioid receptor, pretreatment with MCAM

leads to a non-reversible and time-dependent inhibition of DAMGO-mediated cAMP production.

Emax (% Inhibition of

Treatment PECso of DAMGO Forskolin-Stimulated
cAMP)

Vehicle 7.93+0.15 43% * 2%

10 nM MCAM (15 min) 6.18 £ 0.51 Reduced

10 nM MCAM (2 h) 5.97 +0.77 Further Reduced

10 nM MCAM (24 h)

Abolished
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Pharmacokinetics

The long-lasting pharmacodynamic effects of MCAM are in stark contrast to its relatively short
plasma half-life, highlighting the significance of its pseudo-irreversible binding to the p-opioid

receptor.
Parameter Value (Rhesus Monkeys)
Tmax (Time to Peak Plasma Concentration) 15 - 45 minutes
Cmax (Peak Plasma Concentration) Variable with dose
ta/2 (Plasma Half-life) ~70 minutes

Pharmacokinetic parameters were determined following subcutaneous administration.

Signaling Pathways and Mechanism of Action
p-Opioid Receptor Sighaling Blockade

MCAM's primary mechanism of action is the blockade of the p-opioid receptor, a G-protein
coupled receptor (GPCR) that couples to inhibitory G-proteins (Gai/o). By binding to the
orthosteric site in a pseudo-irreversible manner, MCAM prevents endogenous and exogenous
opioids from activating the receptor and initiating downstream signaling cascades. This
blockade inhibits the dissociation of the G-protein heterotrimer, preventing the inhibition of
adenylyl cyclase and the modulation of ion channels that lead to the analgesic and euphoric
effects of opioids.
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Figure 1: MCAM's blockade of p-opioid receptor signaling.

Allosteric Modulation of the p-Opioid Receptor

In addition to its orthosteric binding, MCAM has been found to act as a negative allosteric
modulator of the p-opioid receptor.[1] This interaction at a site distinct from the agonist binding
pocket further contributes to its insurmountable antagonism by altering the affinity and/or
intrinsic efficacy of orthosteric agonists.
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Figure 2: Allosteric modulation of the p-opioid receptor by MCAM.

Experimental Protocols

The pharmacological profile of MCAM has been elucidated through a series of in vitro and in
vivo experiments. The following are representative protocols for key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of MCAM for opioid receptors.

Materials:

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells,
or brain tissue homogenates).

« Radioligand specific for the receptor subtype (e.g., [FHI[DAMGO for MOR, [3BH]DPDPE for
DOR, [2H]U69593 for KOR).

¢ Test compound (Methocinnamox).
» Non-specific binding control (e.g., Naloxone at a high concentration).

e Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).
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e Glass fiber filters.

e Scintillation counter.

Procedure:

Prepare serial dilutions of MCAM.

 In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Ks,
and varying concentrations of MCAM or vehicle. Include wells for total binding (radioligand
and membranes only) and non-specific binding (radioligand, membranes, and excess
naloxone).

 Incubate to allow binding to reach equilibrium.

o Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold
assay buffer to remove unbound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.
o Calculate specific binding by subtracting non-specific binding from total binding.

e Determine the ICso of MCAM from a competition binding curve and calculate the Ki using the
Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional antagonist activity of MCAM at the p-opioid receptor.

Materials:

HEK293 cells stably expressing the human p-opioid receptor.

Forskolin (to stimulate adenylyl cyclase).

p-opioid receptor agonist (e.g., DAMGO).

Test compound (Methocinnamox).
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e CAMP assay Kkit.

Procedure:

o Plate the HEK-MOR cells in a multi-well plate and incubate.

» Pre-treat the cells with varying concentrations of MCAM or vehicle for a specified duration.
e Add varying concentrations of DAMGO to the wells.

o Stimulate the cells with forskolin to induce cAMP production.

e Lyse the cells and measure intracellular cCAMP levels using a suitable assay Kit.

o Generate concentration-response curves for DAMGO in the presence and absence of
MCAM to determine changes in ECso and Emax.

Warm Water Tail-Withdrawal Test

Objective: To evaluate the in vivo antagonist effects of MCAM against opioid-induced
antinociception.

Materials:

Male Sprague-Dawley rats.

Water bath maintained at a constant temperature (e.g., 52°C).

Opioid agonist (e.g., morphine).

Test compound (Methocinnamox).

Stopwatch.

Procedure:

o Gently restrain the rat and immerse the distal portion of its tail into the warm water.

o Record the latency to tail withdrawal (flick). A cut-off time is used to prevent tissue damage.
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Administer MCAM or vehicle.
At various time points post-MCAM administration, administer an opioid agonist.
Measure the tail-withdrawal latency at peak effect of the agonist.

Compare the antinociceptive effect of the agonist in MCAM-treated versus vehicle-treated
animals.
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Figure 3: A typical experimental workflow for pharmacological profiling.

Conclusion

Methocinnamox presents a unique and promising pharmacological profile as a long-acting,
pseudo-irreversible antagonist of the p-opioid receptor and a competitive antagonist of the k-
and d-opioid receptors. Its ability to produce a sustained blockade of p-opioid receptor function,
even with a short plasma half-life, distinguishes it from currently available opioid antagonists.
The comprehensive data from in vitro and in vivo studies strongly support its potential for
further development as a therapeutic agent for opioid use disorder and overdose prevention.
Further research, including clinical trials in humans, is warranted to fully elucidate its
therapeutic utility and safety profile.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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